Cas no 1540930-70-8 (5-(3-methylphenyl)-1H-imidazol-2-amine)

5-(3-methylphenyl)-1H-imidazol-2-amine is a substituted imidazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-methylphenyl group at the 5-position and an amino group at the 2-position of the imidazole ring, offering versatility for further functionalization. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its rigid aromatic core and reactive amine group enhance its utility in heterocyclic chemistry. The methyl substitution on the phenyl ring can influence electronic and steric properties, making it valuable for structure-activity relationship studies. Proper handling and storage under inert conditions are recommended due to its potential sensitivity.
5-(3-methylphenyl)-1H-imidazol-2-amine structure
1540930-70-8 structure
Product Name:5-(3-methylphenyl)-1H-imidazol-2-amine
CAS No:1540930-70-8
MF:C10H11N3
MW:173.214441537857
CID:5961219
PubChem ID:66202111
Update Time:2025-05-19

5-(3-methylphenyl)-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(3-methylphenyl)-1H-imidazol-2-amine
    • 1540930-70-8
    • EN300-1850388
    • SCHEMBL20169745
    • Inchi: 1S/C10H11N3/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13)
    • InChI Key: BGANMMFGBRQJAZ-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC=C1C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 173.095297364g/mol
  • Monoisotopic Mass: 173.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.7Ų

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Additional information on 5-(3-methylphenyl)-1H-imidazol-2-amine

5-(3-Methylphenyl)-1H-Imidazol-2-Amine: A Comprehensive Overview

5-(3-Methylphenyl)-1H-imidazol-2-amine is a heterocyclic organic compound with the CAS number 1540930-70-8. This compound belongs to the imidazole family, which is a five-membered ring containing two nitrogen atoms. The presence of the 3-methylphenyl group at the 5-position of the imidazole ring introduces unique electronic and steric properties, making this compound a subject of interest in various chemical and biological studies.

The synthesis of 5-(3-methylphenyl)-1H-imidazol-2-amine typically involves a combination of nucleophilic aromatic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the scalability of production processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

One of the most notable applications of 5-(3-methylphenyl)-1H-imidazol-2-amine is in medicinal chemistry. Its ability to act as a ligand for metal ions has been exploited in the development of coordination complexes with potential applications in cancer therapy. For instance, studies have shown that certain derivatives of this compound can selectively bind to copper ions, forming complexes that exhibit cytotoxic activity against various cancer cell lines. These findings suggest promising avenues for the design of novel anti-cancer agents.

In addition to its medicinal applications, 5-(3-methylphenyl)-1H-imidazol-2-amine has been investigated for its role in catalysis. The compound's ability to stabilize transition metal centers makes it a valuable component in homogeneous catalysis systems. Recent research has demonstrated its effectiveness in facilitating asymmetric hydrogenation reactions, which are critical for the production of chiral pharmaceutical intermediates.

The physical and chemical properties of 5-(3-methylphenyl)-1H-imidazol-2-amine have been extensively characterized using modern analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. These studies have provided insights into its molecular structure, solubility, and thermal stability, which are essential for its practical applications.

From an environmental perspective, understanding the degradation pathways of 5-(3-methylphenyl)-1H-imidazol-2-amine is crucial for assessing its potential impact on ecosystems. Recent studies have employed computational chemistry methods to predict its biodegradation kinetics under various environmental conditions. These findings highlight the importance of sustainable practices in chemical synthesis and waste management.

In conclusion, 5-(3-methylphenyl)-1H-imidazol-2-amine (CAS No: 1540930-70-8) is a versatile compound with a wide range of applications in chemistry and biology. Its unique properties continue to inspire innovative research across multiple disciplines, underscoring its significance as a valuable tool in modern science.

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